1-{[1,1'-Biphenyl]-4-yl}-3-(methoxyimino)propan-1-one
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Overview
Description
1-{[1,1’-Biphenyl]-4-yl}-3-(methoxyimino)propan-1-one is an organic compound characterized by its biphenyl structure and methoxyimino functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[1,1’-Biphenyl]-4-yl}-3-(methoxyimino)propan-1-one typically involves the reaction of 1-{[1,1’-Biphenyl]-4-yl}propan-1-one with methoxyamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which is then converted to the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-{[1,1’-Biphenyl]-4-yl}-3-(methoxyimino)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The biphenyl moiety allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
1-{[1,1’-Biphenyl]-4-yl}-3-(methoxyimino)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{[1,1’-Biphenyl]-4-yl}-3-(methoxyimino)propan-1-one involves its interaction with specific molecular targets. The compound’s biphenyl structure allows it to interact with various enzymes and receptors, potentially inhibiting their activity. The methoxyimino group can form hydrogen bonds with target molecules, enhancing its binding affinity .
Comparison with Similar Compounds
- 1-{[1,1’-Biphenyl]-4-yl}propan-1-one
- 1-(2’-Fluoro[1,1’-biphenyl]-4-yl)propan-1-one
- 1-{[1,1’-Biphenyl]-4-yl}propan-1-ol
Comparison: 1-{[1,1’-Biphenyl]-4-yl}-3-(methoxyimino)propan-1-one is unique due to its methoxyimino functional group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The presence of this group allows for specific interactions with molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H15NO2 |
---|---|
Molecular Weight |
253.29 g/mol |
IUPAC Name |
3-methoxyimino-1-(4-phenylphenyl)propan-1-one |
InChI |
InChI=1S/C16H15NO2/c1-19-17-12-11-16(18)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-10,12H,11H2,1H3 |
InChI Key |
DJOXEDHUJJDYFH-UHFFFAOYSA-N |
Canonical SMILES |
CON=CCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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